Aphidicolin's ability to block DNA polymerase, a key enzyme involved in DNA synthesis, makes it a powerful tool for studying DNA replication. Researchers can use aphidicolin to:
Telomeres are the protective caps at the ends of chromosomes. Aphidicolin can be used to study telomere function by:
Aphidicolin also finds use in other areas of scientific research, such as:
Aphidicolin is a tetracyclic diterpenoid antibiotic isolated from the fungus Cephalosporium aphidicola. It is recognized for its potent antimitotic and antiviral properties, specifically acting as a reversible inhibitor of eukaryotic nuclear DNA replication. Aphidicolin effectively blocks the cell cycle at the early S phase and selectively inhibits DNA polymerases, particularly DNA polymerase alpha and delta in eukaryotic cells, as well as some viral polymerases such as those from vaccinia and herpesviruses .
Aphidicolin acts as a reversible inhibitor of eukaryotic nuclear DNA replication [, ]. It specifically targets DNA polymerase alpha and delta, enzymes responsible for DNA synthesis during the S phase of the cell cycle []. By binding to the nucleotide-binding site of these enzymes, Aphidicolin prevents them from incorporating nucleotides into the growing DNA strand, effectively halting cell division [].
The primary chemical reaction involving aphidicolin is its interaction with DNA polymerases. Aphidicolin binds to the active site of DNA polymerase alpha, preventing the incorporation of deoxycytidine triphosphate (dCTP) into the growing DNA strand. This binding alters the conformation of the enzyme, effectively halting DNA replication . The structure of aphidicolin allows it to mimic nucleotide substrates, although it does not share structural homology with deoxynucleoside triphosphates (dNTPs) .
Aphidicolin exhibits significant biological activity by inhibiting cell division and viral replication. It induces apoptosis in certain cancer cell lines, including HeLa cells, and has been used to synchronize mammalian cell cultures at the G1/S transition . Its specificity for B-family DNA polymerases makes it a valuable tool in molecular biology for studying DNA replication dynamics.
Aphidicolin can be synthesized through various methods, with total synthesis approaches utilizing techniques such as intramolecular Diels-Alder reactions to construct its tetracyclic framework. One notable synthetic route involves hydroxylation catalyzed by cytochrome P450 enzymes, which convert precursor compounds into aphidicolin . The total synthesis of aphidicolin has also been achieved through asymmetric synthesis techniques, highlighting its complex molecular architecture .
Aphidicolin has several applications in research and medicine:
Studies have demonstrated that aphidicolin interacts specifically with B-family DNA polymerases, leading to inhibition of their activity. Its reversible nature allows for controlled studies of DNA replication processes without permanently altering cellular mechanisms. Research has shown that aphidicolin does not affect other metabolic pathways such as RNA or protein synthesis, underscoring its specificity .
Aphidicolin shares structural and functional similarities with several other compounds. Below are some notable comparisons:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Cytarabine | Nucleoside analogue | Inhibits DNA synthesis by incorporating into DNA | Broad-spectrum activity against various cancers |
Gemcitabine | Nucleoside analogue | Inhibits DNA synthesis via incorporation into DNA | More soluble and stable compared to aphidicolin |
Dactinomycin | Antibiotic | Intercalates into DNA, inhibiting RNA synthesis | Acts on RNA rather than directly on DNA polymerases |
5-Fluorouracil | Antimetabolite | Inhibits thymidylate synthase affecting DNA synthesis | Primarily used in cancer therapy |
Aphidicolin is unique in its specific inhibition of B-family DNA polymerases without affecting other nucleic acid synthesis pathways, making it a valuable tool for targeted research applications .
Aphidicolin possesses the molecular formula C₂₀H₃₄O₄ with an average molecular weight of 338.48 g/mol and a monoisotopic molecular weight of 338.245709575 g/mol [1] [2]. The compound is registered under CAS number 38966-21-1 and is catalogued in the PubChem database as CID 457964 [1] [2].
The structural elucidation of aphidicolin was achieved through X-ray crystallographic analysis, revealing a novel tetracyclic diterpenoid ring system [3]. The systematic IUPAC name for aphidicolin is (1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.0¹,¹⁰.0²,⁷]hexadecane-5,13-diol [1] [2]. This complex nomenclature reflects the intricate tetracyclic framework containing multiple stereogenic centers.
The structural framework of aphidicolin consists of a tetradecahydro-8,11a-methanocyclohepta[a]naphthalene skeleton with strategically positioned functional groups [4]. The molecule features two hydroxymethyl substituents at positions 4 and 9, two methyl substituents at positions 4 and 11b, and two hydroxy substituents at positions 3 and 9 [4]. The compound is naturally derived from fungal sources, particularly Cephalosporium aphidicola, Nigrospora sphaerica, and related species [5] [4].
The stereochemical configuration of aphidicolin has been definitively established through comprehensive X-ray crystallographic studies [6] [7]. The crystal structure determination revealed that all three six-membered rings within the tetracyclic framework adopt chair conformations, providing optimal stability to the molecular architecture [6]. The crystal structure was solved in the orthorhombic P2₁2₁2₁ space group at 2.5 Å resolution, demonstrating excellent geometrical parameters with 88.6% of residues located in the core regions of the Ramachandran plot [6].
The stereochemistry of aphidicolin incorporates eight chiral centers, designated as 1S, 2S, 5R, 6R, 7R, 10S, 12R, and 13R configurations [1] [2]. The compound exhibits dextrorotatory optical activity with a specific rotation [α]²⁷ᴰ of +12° when measured in methanol at a concentration of 1 g/100 mL [4] [8]. This positive optical rotation confirms the absolute stereochemical configuration established through crystallographic analysis.
Conformational analysis studies have revealed that the A-ring of aphidicolin maintains a stable chair conformation, which is stabilized by an intramolecular hydrogen bond between the 3-OH and 18-OH groups [6]. This hydrogen bonding interaction is crucial for maintaining the preferred chair conformation and reducing the presence of alternative boat conformational isomers [6]. The stereochemistry of ring D reactions has been extensively investigated, showing limited stereospecificity compared to simpler bicyclo[3.2.1]octane derivatives [9].
Property | Value |
---|---|
Melting Point | 218-220°C to 227-233°C [4] [8] |
Boiling Point (estimated) | 394.61°C [4] |
Density (estimated) | 1.0057 g/cm³ [4] |
Refractive Index (estimated) | 1.4434 [4] |
Vapor Pressure | 0.55 hPa at 20°C [4] |
Flash Point | 87°C [4] |
Optical Rotation [α]²⁷ᴰ | +12° (c = 1 in methanol) [4] [8] |
Appearance | White to off-white crystalline powder [4] [10] |
pKa (predicted) | 14.24±0.70 [4] |
Aphidicolin presents as a white to off-white crystalline solid with a characteristic melting point range of 218-220°C, though some sources report a slightly higher range of 227-233°C [4] [8]. The compound demonstrates limited thermal stability, with an estimated boiling point of 394.61°C under standard atmospheric conditions [4]. The relatively low vapor pressure of 0.55 hPa at 20°C indicates minimal volatility at room temperature [4].
The compound exhibits notable light sensitivity, requiring protection from light during storage and handling procedures [10] [11]. Aphidicolin demonstrates moderate thermal stability when stored under appropriate conditions, remaining stable for 2-3 years when maintained in desiccated conditions at 2-8°C [4] [8]. The predicted pKa value of 14.24±0.70 suggests that the hydroxyl groups remain largely protonated under physiological pH conditions [4].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for aphidicolin, with both ¹H NMR and ¹³C NMR techniques yielding characteristic spectral patterns [12]. The ¹³C NMR spectrum exhibits distinct regions corresponding to different carbon environments within the tetracyclic framework.
NMR Type | Chemical Shift Region (ppm) | Assignment |
---|---|---|
¹³C NMR | 15-25 | Methyl carbons |
¹³C NMR | 25-45 | Aliphatic CH/CH₂ carbons |
¹³C NMR | 65-85 | Carbons bearing OH groups |
¹H NMR | 0.8-1.5 | Methyl protons |
¹H NMR | 1.5-2.5 | Aliphatic CH/CH₂ protons |
¹H NMR | 3.5-4.0 | Protons on carbons bearing OH |
¹H NMR | 4.0-5.0 | OH protons (exchangeable) |
The ¹³C NMR spectrum displays multiple signals in the 15-25 ppm region, corresponding to the various methyl carbon environments present in the molecule [12]. Major signals appear in the 25-45 ppm range, representing the extensive aliphatic CH and CH₂ carbons within the tetracyclic framework [12]. Characteristic signals for carbons bearing hydroxyl groups appear in the 65-85 ppm region, particularly for the hydroxymethyl carbons at positions 17 and 18 [12].
The ¹H NMR spectrum exhibits complex multiplicity patterns due to extensive coupling between neighboring protons within the rigid tetracyclic framework [12]. Methyl protons appear as complex multipiples in the 0.8-1.5 ppm region, while the major envelope of aliphatic protons occupies the 1.5-2.5 ppm range [12]. Protons attached to carbons bearing hydroxyl groups display characteristic chemical shifts in the 3.5-4.0 ppm region, and exchangeable OH protons appear as broad signals in the 4.0-5.0 ppm range [12].
Mass spectrometric analysis of aphidicolin reveals distinctive fragmentation patterns that provide structural confirmation and aid in compound identification [1]. The mass spectrometry data demonstrate characteristic fragmentation pathways consistent with the tetracyclic diterpenoid structure.
Mass Spectrum Type | m/z Value | Relative Intensity (%) | Assignment |
---|---|---|---|
LC-MS (Positive) | 216.066 | 100.0 | Base peak |
LC-MS (Positive) | 322.098 | 39.1 | Major fragment |
LC-MS (Positive) | 294.103 | 26.9 | Moderate fragment |
Other MS | 361.204 | 100.0 | Molecular ion region |
Other MS | 285.196 | 35.0 | Major fragment |
Other MS | 267.185 | 27.6 | Significant fragment |
The liquid chromatography-mass spectrometry analysis in positive ion mode reveals a base peak at m/z 216.066, representing a major fragmentation pathway [1]. Additional significant fragments appear at m/z 322.098 and 294.103, indicating characteristic losses from the molecular ion [1]. The presence of a molecular ion region signal at m/z 361.204 suggests potential adduct formation or alternative ionization pathways [1].
The fragmentation patterns observed in aphidicolin mass spectra are consistent with the loss of hydroxymethyl groups and dehydration reactions, typical of polyhydroxylated terpenes [1]. The base peak at m/z 216 likely corresponds to a stable fragment resulting from the loss of both hydroxymethyl substituents and associated dehydration processes [1].
Solvent | Solubility | Notes |
---|---|---|
Water | Insoluble/Poorly soluble | Hydrophobic tetracyclic structure [8] [10] |
Methanol | 10 mg/mL | Freely soluble [8] [10] |
Ethanol | 1 mg/mL | Stable for one week at 4°C [8] |
DMSO | 10-25 mg/mL | Preferred for tissue culture applications [8] [10] |
DMF | Soluble | Good solubility reported [5] |
Aphidicolin demonstrates poor water solubility due to its hydrophobic tetracyclic diterpenoid structure, which presents a significant limitation for biological applications [8] [10]. The compound shows optimal solubility in polar aprotic solvents, with DMSO providing the highest solubility at 25 mg/mL, making it the preferred solvent for preparing stock solutions in tissue culture applications [10]. Methanol serves as an excellent solvent with solubility reaching 10 mg/mL, while ethanol provides more limited solubility at 1 mg/mL [8].
The poor aqueous solubility of aphidicolin has been identified as a major obstacle for its development as an antitumor therapeutic agent [6]. Numerous attempts to improve solubility through structural modifications have resulted in significant loss of biological activity, highlighting the critical relationship between the native structure and biological function [6].
Storage Condition | Stability Information |
---|---|
Standard Storage | Stable for 2-3 years at 2-8°C when desiccated and protected from light [4] [8] |
Solution in Ethanol | Stable for at least one week at 4°C [8] |
Solution in DMSO | Store at -20°C for up to one month [4] |
Light Sensitivity | Protect from light exposure during storage and handling [10] |
Aphidicolin exhibits excellent stability under appropriate storage conditions, maintaining chemical integrity for 2-3 years when stored in desiccated conditions at 2-8°C with protection from light exposure [4] [8]. The compound demonstrates notable photosensitivity, requiring careful handling procedures to prevent light-induced degradation [10]. Solutions prepared in ethanol maintain stability for at least one week when refrigerated at 4°C, while DMSO solutions can be stored at -20°C for extended periods up to one month [4] [8].
The thermal stability of aphidicolin has not been extensively characterized, though the compound appears to maintain structural integrity under normal laboratory conditions [4]. The requirement for low-temperature storage of solutions suggests potential thermal lability of the dissolved compound, particularly in the presence of nucleophilic solvents [4].
Irritant